Cas no 2137671-72-6 (6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane)

6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane is a fluorinated bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core with a 4-(trifluoromethyl)benzoyl substituent. The presence of difluoro and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and agrochemical research. Its rigid bicyclic structure contributes to stereochemical control in synthetic applications. The compound’s fluorine-rich design may improve binding affinity in target interactions, particularly in enzyme inhibition or receptor modulation. Suitable for use in cross-coupling reactions or as a scaffold for further functionalization, it offers versatility in the development of bioactive molecules. High purity and well-defined structural characteristics ensure reproducibility in research applications.
6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane structure
2137671-72-6 structure
Product Name:6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane
CAS No:2137671-72-6
MF:C13H10F5NO
MW:291.216620922089
CID:6232918
PubChem ID:132344090
Update Time:2025-10-28

6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane Chemical and Physical Properties

Names and Identifiers

    • EN300-754699
    • 6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane
    • (6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-[4-(trifluoromethyl)phenyl]methanone
    • 2137671-72-6
    • 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane
    • Inchi: 1S/C13H10F5NO/c14-12(15)9-5-19(6-10(9)12)11(20)7-1-3-8(4-2-7)13(16,17)18/h1-4,9-10H,5-6H2
    • InChI Key: JMJJQODYVBEELK-UHFFFAOYSA-N
    • SMILES: FC1(C2CN(C(C3C=CC(C(F)(F)F)=CC=3)=O)CC21)F

Computed Properties

  • Exact Mass: 291.06825475g/mol
  • Monoisotopic Mass: 291.06825475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 20.3Ų

6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane Pricemore >>

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Additional information on 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane

Introduction to 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane (CAS No. 2137671-72-6)

6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane (CAS No. 2137671-72-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azabicyclic compounds, which are known for their diverse biological activities and structural flexibility. The incorporation of difluoro and trifluoromethyl groups into the molecule enhances its stability and pharmacological properties, making it a promising candidate for various therapeutic uses.

The structure of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane is characterized by a bicyclic ring system with a central nitrogen atom, which provides a rigid yet flexible framework. The difluoro substitution on the cyclohexane ring and the trifluoromethyl group on the benzoyl moiety contribute to its enhanced lipophilicity and metabolic stability. These properties are crucial for optimizing the compound's bioavailability and reducing its susceptibility to metabolic degradation.

Recent research has focused on the potential of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane as a therapeutic agent for various diseases. Studies have shown that this compound exhibits potent activity against specific targets, such as G protein-coupled receptors (GPCRs) and ion channels, which are implicated in several neurological and cardiovascular disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane effectively modulates the activity of GPCRs, leading to significant improvements in cellular signaling pathways.

In addition to its potential as a GPCR modulator, 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane has also been investigated for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, involve dysregulated immune responses that can be targeted by compounds with anti-inflammatory activity. Preclinical studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation and tissue damage.

The pharmacokinetic profile of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane has been extensively studied to optimize its therapeutic potential. Research has demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a long half-life, which allows for once-daily dosing in clinical settings. Furthermore, its low toxicity profile makes it suitable for long-term use without significant adverse effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane in various therapeutic indications. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms and quality of life. These findings have generated considerable interest among researchers and pharmaceutical companies alike, leading to increased investment in further development and commercialization efforts.

The synthesis of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the cyclization of a suitably substituted amino acid derivative followed by functional group modifications to introduce the difluoro and trifluoromethyl groups. Advanced synthetic techniques, such as transition metal-catalyzed reactions and chiral resolution methods, are often employed to achieve high enantioselectivity and regioselectivity.

In conclusion, 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane (CAS No. 2137671-72-6) represents a promising compound with a wide range of potential therapeutic applications due to its unique structural features and favorable pharmacological properties. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, positioning it as a valuable asset in the development of novel treatments for various diseases.

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